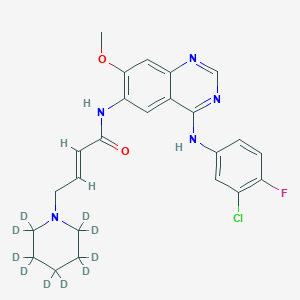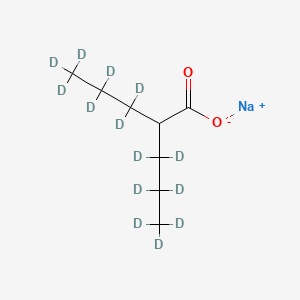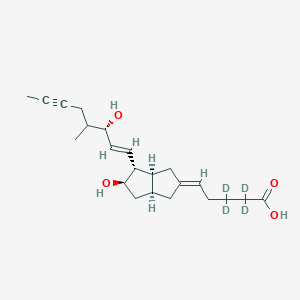
DBCO-SS-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-SS-amine, also known as dibenzocyclooctyne-disulfide-amine, is a cleavable linker widely used in antibody-drug conjugate synthesis. This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of antibody-drug conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-SS-amine involves the reaction of dibenzocyclooctyne with a disulfide-containing amine. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction can be carried out in organic solvents such as dimethyl sulfoxide or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DBCO-SS-amine undergoes various chemical reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the formation of a stable triazole linkage between the DBCO moiety and azide-containing molecules.
Disulfide Bond Cleavage: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the amine group.
Common Reagents and Conditions
SPAAC Reaction: This reaction is typically carried out in aqueous buffers or organic solvents without the need for a copper catalyst.
Disulfide Bond Cleavage: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used to cleave the disulfide bond.
Major Products Formed
Scientific Research Applications
DBCO-SS-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of DBCO-SS-amine involves its ability to participate in strain-promoted azide-alkyne cycloaddition reactions. The DBCO moiety reacts specifically and efficiently with azide-containing molecules, forming a stable triazole linkage. This reaction occurs without the need for a copper catalyst, making it suitable for biological applications. The disulfide bond in this compound can be cleaved under reducing conditions, releasing the amine group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-amine (DBCO-amine): Similar to DBCO-SS-amine but lacks the disulfide bond, making it non-cleavable.
Dibenzocyclooctyne-PEG4-NHS ester: Contains a polyethylene glycol spacer and an N-hydroxysuccinimide ester for coupling to amine-containing molecules.
Dibenzocyclooctyne-S-S-N-hydroxysuccinimidyl ester: Similar to this compound but with an N-hydroxysuccinimidyl ester for coupling to amine-containing molecules.
Uniqueness
This compound is unique due to its cleavable disulfide bond, which allows for controlled release of the amine group under reducing conditions. This feature makes it particularly useful in applications where controlled release is essential, such as in the development of antibody-drug conjugates .
Properties
Molecular Formula |
C23H25N3O2S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C23H25N3O2S2/c24-13-15-29-30-16-14-25-22(27)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17,24H2,(H,25,27) |
InChI Key |
CZMYTLNFEACBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
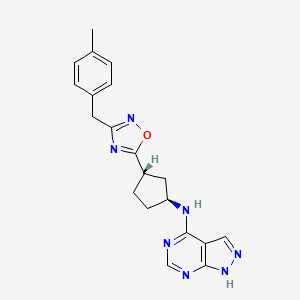

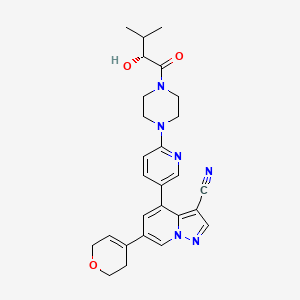
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)

